molecular formula C19H27N7O2 B7544726 N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B7544726
M. Wt: 385.5 g/mol
InChI Key: QHLHWVSIIDUXLG-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is a complex organic compound that features a tetrazole ring and a piperidine ring

Properties

IUPAC Name

N'-[4-(2-methyltetrazol-5-yl)phenyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-18(2)10-14(11-19(3,4)24-18)21-17(28)16(27)20-13-8-6-12(7-9-13)15-22-25-26(5)23-15/h6-9,14,24H,10-11H2,1-5H3,(H,20,27)(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLHWVSIIDUXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)C3=NN(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide under acidic conditions. The piperidine ring can be synthesized separately and then coupled with the tetrazole derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-2H-tetrazol-5-yl)pyridine: This compound also features a tetrazole ring and is used in similar applications.

    5-methyl-1H-tetrazole: A simpler tetrazole derivative that serves as a building block for more complex molecules.

Uniqueness

N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to its combination of a tetrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

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